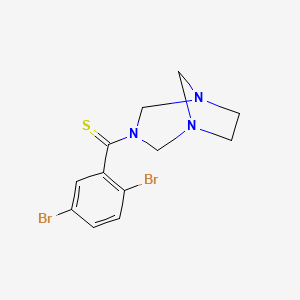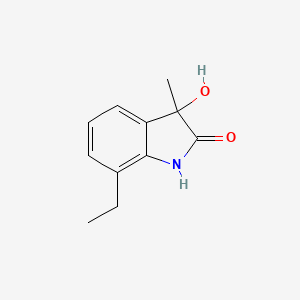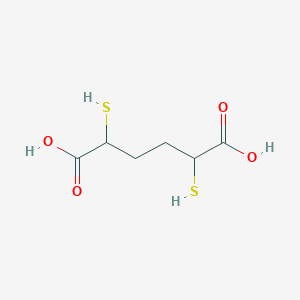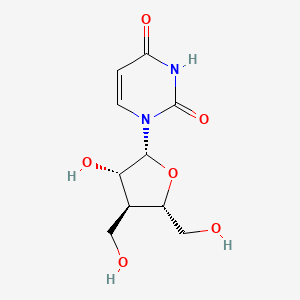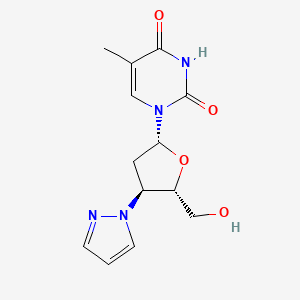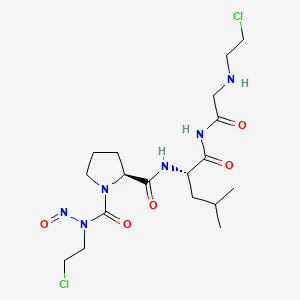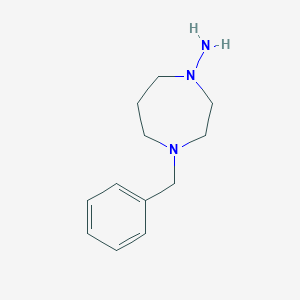
4-Benzyl-1,4-diazepan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1,4-diazepan-1-amine is a chemical compound belonging to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of a benzyl group attached to a 1,4-diazepane ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,4-diazepan-1-amine typically involves the following steps:
Reductive Amination: One common method is the reductive amination of 4-benzyl-1,4-diazepan-2-one with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Cyclization Reactions: Another approach involves the cyclization of appropriate linear precursors, such as N-benzyl-1,4-diaminobutane, under acidic or basic conditions to form the diazepane ring.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate hydrogenation steps, ensuring high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products:
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1,4-diazepan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new therapeutic agents, particularly in the treatment of neurological disorders and as potential anti-cancer agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1,4-diazepan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The diazepane ring structure allows for conformational flexibility, which is crucial for effective binding and activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepane: The parent compound without the benzyl group, used as a scaffold in medicinal chemistry.
4-Benzylpiperidine: A structurally similar compound with a six-membered ring, differing in its pharmacological profile.
Benzodiazepines: A class of psychoactive drugs with a benzene ring fused to a diazepine ring, widely used for their sedative and anxiolytic effects.
Uniqueness: 4-Benzyl-1,4-diazepan-1-amine is unique due to its seven-membered ring structure combined with a benzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
6955-28-8 |
|---|---|
Molekularformel |
C12H19N3 |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-benzyl-1,4-diazepan-1-amine |
InChI |
InChI=1S/C12H19N3/c13-15-8-4-7-14(9-10-15)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
InChI-Schlüssel |
GHKWIACKPFWDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


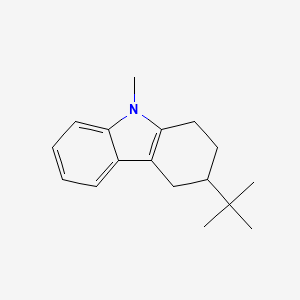

![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
